molecular formula C20H18N2O4S B2586556 N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(7-METHOXY-4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE CAS No. 301683-81-8

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(7-METHOXY-4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B2586556
CAS No.: 301683-81-8
M. Wt: 382.43
InChI Key: BNNDKEIXSOWPKZ-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a benzodioxole moiety linked via a sulfanyl-acetamide bridge to a 7-methoxy-4-methylquinoline scaffold. The benzodioxole group may enhance metabolic stability, while the quinoline moiety could contribute to interactions with biological targets like kinases or nucleic acids .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-12-7-20(22-16-9-14(24-2)4-5-15(12)16)27-10-19(23)21-13-3-6-17-18(8-13)26-11-25-17/h3-9H,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNDKEIXSOWPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)OC)SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Linking the Two Moieties: The benzodioxole and quinoline moieties are linked through a sulfanyl-acetamide bridge. This step involves the reaction of a thiol derivative of quinoline with a haloacetamide derivative of benzodioxole under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline moiety, potentially reducing it to tetrahydroquinoline derivatives.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Nitrated or halogenated benzodioxole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases where quinoline derivatives are known to be effective.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The benzodioxole and quinoline moieties can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other cofactors, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Observations :

  • Quinoline vs.
  • Sulfanyl vs. Sulfonyl : The sulfanyl group in the target compound could enhance redox-mediated interactions, whereas sulfonyl groups (e.g., in patented acetamides) improve solubility and stability .
  • Benzodioxole vs. Phthalazinone: The benzodioxole moiety likely confers greater metabolic resistance compared to phthalazinone-based sulfonamides, which require acidic conditions for synthesis .

Pharmacological and Physicochemical Properties

  • Solubility: The 7-methoxy and 4-methyl groups on the quinoline may reduce aqueous solubility compared to hydroxylated analogues (e.g., hydroxyquinoxaline derivatives) .
  • Bioactivity : Sulfanyl-acetamides are less studied than sulfonamides, but the latter show marked anticancer activity (IC₅₀ values ~1–10 μM in HT-29 cells) . The target compound’s benzodioxole group could mitigate cytotoxicity while retaining target affinity.

Analytical and Validation Techniques

  • Structure Validation: Tools like PLATON (via ) ensure geometric accuracy in crystallography, critical for comparing bond lengths/angles in quinoline derivatives .
  • Spectroscopy : The absence of reported NMR/IR data for the target compound contrasts with benzamide derivatives, where spectral analyses confirm tautomerism and regiochemistry .

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